![molecular formula C9H8O4 B2369526 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 1315374-50-5](/img/structure/B2369526.png)
6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid
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Description
6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a derivative of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . A synthesis of 2-carboxybenzofurans from 2-gem-dibromovinylphenols is based on Cu-catalyzed intramolecular C-O coupling followed by Mo(CO)6-mediated intermolecular carbonylation .Molecular Structure Analysis
The molecular formula of 2,3-Dihydrobenzofuran-2-carboxylic acid is C9H8O3 . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives have been used in the development of novel scaffold compounds of benzothiophene and benzofuran, which have been utilized as anticancer agents . A series of novel benzofuran-triazole hybrids were designed by click chemistry and found to have moderate to satisfactory antifungal activity .Mechanism of Action
While the specific mechanism of action for 6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is not mentioned in the retrieved papers, it’s worth noting that some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area is promising and there is a need to collect the latest information in this promising area .
properties
IUPAC Name |
6-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8,10H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMGDTBLGJJUAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC(=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid |
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